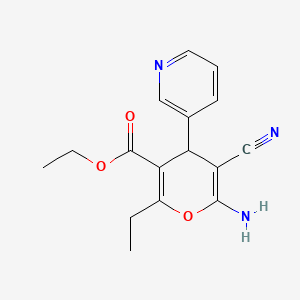
ethyl 6-amino-5-cyano-2-ethyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, commonly known as ethyl pyruvate, is a small molecule with significant biological properties. It is a derivative of pyruvic acid, a key intermediate in the metabolic pathway of glucose. Ethyl pyruvate has been extensively studied in recent years for its anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of ethyl pyruvate is not fully understood. However, it is believed to act through multiple pathways. Ethyl pyruvate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It also scavenges reactive oxygen species, which can cause oxidative damage to cells. In addition, ethyl pyruvate has been shown to inhibit the activity of NF-kappaB, a transcription factor that regulates the expression of many genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl pyruvate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various animal models of disease. Ethyl pyruvate has also been shown to inhibit tumor growth and metastasis in cell culture and animal models of cancer. In addition, ethyl pyruvate has been shown to improve mitochondrial function and energy metabolism in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl pyruvate has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods of time. Ethyl pyruvate is relatively inexpensive and can be synthesized in large quantities. However, there are also limitations to the use of ethyl pyruvate in lab experiments. It has a short half-life in vivo, which can limit its effectiveness. In addition, ethyl pyruvate can have off-target effects on other metabolic pathways.
Direcciones Futuras
There are several future directions for the study of ethyl pyruvate. One area of research is the development of new derivatives of ethyl pyruvate with improved pharmacokinetic properties. Another area of research is the identification of new targets for ethyl pyruvate, such as epigenetic regulators or signaling pathways. In addition, the combination of ethyl pyruvate with other drugs or therapies may enhance its therapeutic effectiveness. Finally, clinical trials are needed to evaluate the safety and efficacy of ethyl pyruvate in humans.
Métodos De Síntesis
Ethyl pyruvate can be synthesized by the esterification of pyruvic acid with ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a fruity odor and a slightly sweet taste. The purity of ethyl pyruvate can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Ethyl pyruvate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Ethyl pyruvate has been used in various animal models of disease, such as sepsis, acute lung injury, and traumatic brain injury. It has also been studied in cell culture models of cancer and inflammation.
Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-12-14(16(20)21-4-2)13(10-6-5-7-19-9-10)11(8-17)15(18)22-12/h5-7,9,13H,3-4,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJCOUXYLZBIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156345.png)
![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)
![N-(2-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5156357.png)
![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)

![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)
![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5156390.png)
![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)
![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)
![8-(9H-fluoren-2-ylmethyl)-3-isopropyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5156431.png)
![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)